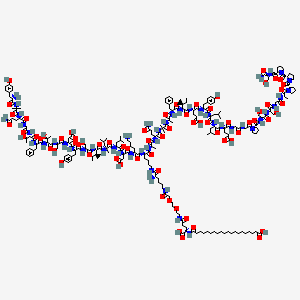
Retatrutide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retatrutide is an experimental drug developed by Eli Lilly and Company for the treatment of obesity. It is a peptide-based compound that acts as a triple hormone receptor agonist, targeting the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor . This unique mechanism allows it to achieve significant weight reduction in individuals with obesity or overweight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Retatrutide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled using activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form. This method ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Retatrutide undergoes various chemical reactions, including:
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with modified amino acids to enhance stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under reducing conditions.
Substitution: Modified amino acids such as 2-aminoisobutyric acid or alpha-methyl leucine.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with enhanced stability or activity due to modified amino acids.
Applications De Recherche Scientifique
Retatrutide has shown promise in various scientific research applications, including:
Weight Management: Significant weight reduction in individuals with obesity or overweight.
Type 2 Diabetes: Improved glycemic control through enhanced insulin secretion and reduced glucagon release.
Metabolic Dysfunction-Associated Steatohepatitis: Reduction in liver fat and improvement in metabolic health.
Cardiovascular Health: Potential reduction in cardiovascular risks by improving lipid profiles.
Inflammation: Reduction in systemic inflammation markers.
Mécanisme D'action
Retatrutide exerts its effects by simultaneously activating three hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This triple agonist mechanism enhances insulin secretion, reduces glucagon release, and slows gastric emptying, leading to improved glycemic control and significant weight reduction . The activation of these receptors also influences appetite regulation and fat metabolism .
Comparaison Avec Des Composés Similaires
Retatrutide is unique due to its triple hormone receptor agonist mechanism. Similar compounds include:
Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management and type 2 diabetes.
Liraglutide: Another glucagon-like peptide-1 receptor agonist used for weight management and type 2 diabetes.
This compound’s unique combination of targeting three receptors provides broader metabolic benefits compared to these similar compounds .
Propriétés
Formule moléculaire |
C227H354N48O69 |
|---|---|
Poids moléculaire |
4860 g/mol |
Nom IUPAC |
20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1 |
Clé InChI |
PIHZSFXNGVXGER-QQQDAUCCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)
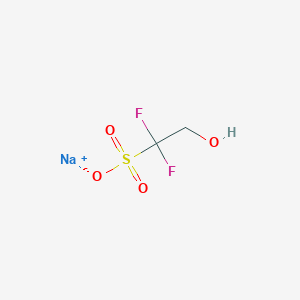

![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)


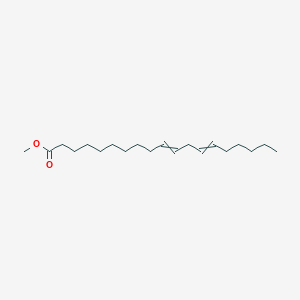

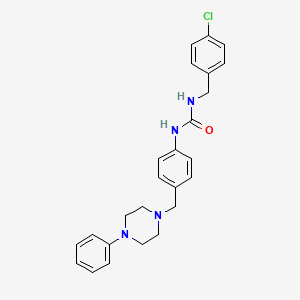
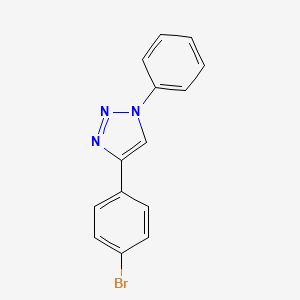

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
